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molecular formula C8H8BrNO B8754101 2-Bromo-3-(2-methoxyethenyl)pyridine

2-Bromo-3-(2-methoxyethenyl)pyridine

Cat. No. B8754101
M. Wt: 214.06 g/mol
InChI Key: KUNAEAAAKMZQGY-UHFFFAOYSA-N
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Patent
US08362022B2

Procedure details

A solution of E and Z mixture of 2-bromo-3-(2-methoxyvinyl)pyridine (1.88 g, 8.79 mmol) in formic acid (96%, 10 mL) was stirred at 60° C. for 16 hours and at 80° C. for 3 hours before cooled to room temperature. Most of formic acid was removed. The mixture was diluted with ethyl acetate, washed with sodium bicarbonate and brine, dried over magnesium sulfate and concentrated. Purification by chromatography on silica gel gave 2-(2-bromopyridin-3-yl)acetaldehyde (864 mg, 53% yield) as yellow solid.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH:8]=[CH:9][O:10]C)=[CH:6][CH:5]=[CH:4][N:3]=1>C(O)=O>[Br:1][C:2]1[C:7]([CH2:8][CH:9]=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.88 g
Type
reactant
Smiles
BrC1=NC=CC=C1C=COC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 16 hours and at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Most of formic acid was removed
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=NC=CC=C1CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 864 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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